molecular formula C19H31N3O B7928760 (S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide

Cat. No.: B7928760
M. Wt: 317.5 g/mol
InChI Key: GXQYMQSOVDRBTG-ZLPCBKJTSA-N
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Description

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is a chiral amide derivative featuring a cyclohexyl core substituted with a benzyl-isopropyl-amino group at the 2-position and an (S)-configured 2-aminopropionamide moiety. Its molecular formula is C₂₁H₃₁N₃O, with a molar mass of 317.48 g/mol (CAS: 1354032-75-9) . This compound belongs to a broader class of cyclohexyl-amide derivatives studied for antimicrobial and antiviral applications .

Properties

IUPAC Name

(2S)-2-amino-N-[2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-14(2)22(13-16-9-5-4-6-10-16)18-12-8-7-11-17(18)21-19(23)15(3)20/h4-6,9-10,14-15,17-18H,7-8,11-13,20H2,1-3H3,(H,21,23)/t15-,17?,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQYMQSOVDRBTG-ZLPCBKJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the benzyl-isopropyl-amino group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexyl ring with benzyl-isopropyl-amine.

    Attachment of the propionamide moiety: The final step involves the amidation reaction between the amino group on the cyclohexyl ring and a propionyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Positional Isomers

  • (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide (CAS: 1354002-42-8) Key Difference: Cyclopropyl group replaces isopropyl, and substitution occurs at the 4-position of the cyclohexyl ring. Impact: Reduced steric bulk (cyclopropyl vs. isopropyl) and altered ring conformation may affect binding to hydrophobic pockets in biological targets. Molecular weight: 315.45 g/mol .

(b) Amino Group Modifications

  • (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide (CAS: 153117-08-9) Key Difference: 4-Methoxybenzyl replaces the cyclohexyl-benzyl-isopropyl group. Molecular weight: 262.34 g/mol .
  • (S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide (CAS: 1016698-16-0) Key Difference: Cyclopropyl and 4-methylbenzyl groups replace the isopropyl and benzyl groups. Impact: Increased rigidity (cyclopropyl) and hydrophobic interactions (methylbenzyl) may influence target affinity. Molecular weight: 256.33 g/mol .

Stereochemical and Functional Group Variations

  • (1R,4R)-(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide Key Difference: Methyl replaces isopropyl, and stereochemistry at the cyclohexyl ring (1R,4R) differs. Impact: Reduced steric hindrance (methyl vs. isopropyl) and distinct stereochemistry may alter receptor selectivity .
  • (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (CAS: 1219957-26-2) Key Difference: Fluorine atom introduced on the benzyl group, and methyl replaces cyclohexyl. Molecular weight: 224.25 g/mol .

Structural and Physicochemical Data Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Structural Feature
(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide 1354032-75-9 C₂₁H₃₁N₃O 317.48 2-position substitution, isopropyl
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide 1354002-42-8 C₁₉H₂₉N₃O 315.45 4-position substitution, cyclopropyl
(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide 153117-08-9 C₁₄H₂₂N₂O₂ 262.34 4-methoxybenzyl, no cyclohexyl
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 1219957-26-2 C₁₁H₁₅FN₂O 224.25 Fluorine substitution, methyl group

Biological Activity

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is a synthetic compound that exhibits significant structural complexity, with implications for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a chiral center, contributing to its enantiomeric specificity. The compound includes an amino group, a propionamide moiety, and a cyclohexyl group substituted with benzyl and isopropyl amino groups. This structural arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in pharmacological contexts. Key areas of interest include:

  • Binding Affinity : Studies have focused on the compound's binding affinity to specific receptors, which is crucial for understanding its therapeutic potential.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines, indicating its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Inhibition of Tumor Growth : Preliminary studies suggest that the compound can inhibit cell proliferation in certain cancer types.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using the MTT assay. Results indicated that it exhibited significant cytotoxicity compared to controls, suggesting potential as an anticancer agent.
    Cell LineIC50 (µM)Reference
    MDA-MB-23115.0
    SUIT-220.5
    HT-2912.3
  • Binding Studies :
    • Binding affinity studies revealed that this compound interacts with specific receptors involved in pain modulation, indicating its potential use in pain management therapies.
  • Comparative Analysis :
    • A comparative study highlighted the unique structural features of this compound relative to other known pharmacological agents, suggesting enhanced efficacy due to its specific combination of functional groups.
    Compound NameStructure FeaturesBiological Activity
    (R)-PropranololAryloxypropanolamineNon-selective beta-adrenergic antagonist
    L-TyrosineAromatic amino acidPrecursor for neurotransmitters
    PhenylethylamineSimple phenethylamineMood enhancer

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